Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)acetate
Description
Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)acetate (CAS 303147-67-3) is a pyrimidine-based compound with the molecular formula C₂₁H₂₀N₂O₂S₂ and a molar mass of 396.53 g/mol . Key features include:
- Core structure: A 4-pyrimidinyl ring substituted at the 2-position with a phenyl group and at the 6-position with a (phenylsulfonyl)methyl moiety.
- Functional groups: A sulfonyl (-SO₂-) group attached to the methyl substituent and a sulfanyl (-S-) linkage connecting the pyrimidine ring to the ethyl acetate group.
- Physicochemical properties: Predicted density of 1.29 g/cm³, boiling point of 487.9°C, and pKa of -0.30, indicating moderate acidity .
Properties
IUPAC Name |
ethyl 2-[6-(benzenesulfonylmethyl)-2-phenylpyrimidin-4-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-2-27-20(24)14-28-19-13-17(15-29(25,26)18-11-7-4-8-12-18)22-21(23-19)16-9-5-3-6-10-16/h3-13H,2,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIZVSTUOILHHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=NC(=C1)CS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)acetate typically involves multi-step organic reactionsThe final step involves the esterification of the carboxylic acid group to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and substituted aromatic compounds. These products can be further utilized in various applications, including drug development and materials science .
Scientific Research Applications
Synthesis of Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)acetate
The synthesis of this compound typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate. The resulting product is characterized by a unique quinazoline structure that contributes to its biological activity. The process often yields derivatives that can be further modified for enhanced efficacy in various applications .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies demonstrate that it can induce apoptosis in cancer cells, suggesting a mechanism that may involve the modulation of signaling pathways associated with cell survival and proliferation. A notable study highlighted its effectiveness against multiple cancer cell lines, indicating its potential as a lead compound in cancer therapy .
Anticonvulsant Effects
This compound has also been explored for anticonvulsant activity. Research findings suggest that it may act on neurotransmitter systems to reduce seizure activity, providing a promising avenue for epilepsy treatment .
Case Study 1: Antimicrobial Efficacy
A study conducted by Al-Khuzaie & Al-Majidi (2014) evaluated the antimicrobial efficacy of the compound against common pathogens. The results demonstrated significant inhibition zones in bacterial cultures treated with the compound, indicating its potential as an effective antimicrobial agent.
Case Study 2: Anticancer Screening
In a screening study published by Walid Fayad (2019), multicellular spheroids were used to assess the anticancer properties of various compounds, including this compound. The compound showed promising results in reducing tumor viability, suggesting its utility in cancer therapeutics.
Mechanism of Action
The mechanism of action of Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrimidine ring can interact with nucleic acids, affecting their stability and function. These interactions can lead to various biological effects, making this compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Data Table: Key Properties of Target Compound and Analogs
Biological Activity
Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
- Chemical Formula : C21H20N2O2S2
- Molecular Weight : 396.53 g/mol
- CAS Number : 303147-67-3
The compound features a pyrimidine ring substituted with a phenyl group and a phenylsulfanyl moiety, which may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazolidine-4-one containing sulfanyl groups have shown promising antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus . The presence of the sulfanyl group in this compound may enhance its antimicrobial activity by disrupting bacterial cell membranes or interfering with metabolic processes.
Antitumor Activity
Compounds derived from pyrimidine and thiazolidine structures have also been investigated for their antitumor properties. Several studies have reported that similar compounds can inhibit tumor cell proliferation through mechanisms such as inducing apoptosis and inhibiting angiogenesis . The specific mechanisms by which this compound exerts its antitumor effects require further investigation but may involve modulation of signaling pathways related to cell growth and survival.
Anticonvulsant Activity
Some derivatives of related compounds have shown anticonvulsant properties in preclinical studies. For example, certain quinazoline derivatives have been associated with anticonvulsant effects, suggesting that this compound might exhibit similar activity . This could be attributed to the compound's ability to modulate neurotransmitter systems or ion channels involved in seizure activity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds. The presence of specific functional groups, such as the sulfanyl and phenylsulfonyl moieties, plays a significant role in enhancing biological activity.
| Functional Group | Effect on Activity |
|---|---|
| Sulfanyl | Enhances antimicrobial and antitumor properties |
| Phenylsulfonyl | Potentially increases solubility and bioavailability |
| Pyrimidine Ring | Contributes to anticancer activity |
Case Studies
- Antimicrobial Screening : A study evaluating the antimicrobial efficacy of various sulfanyl-containing compounds found that those similar to this compound exhibited significant inhibition against Candida albicans and Aspergillus niger .
- Antitumor Efficacy : In vitro studies on pyrimidine derivatives demonstrated their ability to inhibit proliferation in cancer cell lines, with some compounds inducing apoptosis through caspase activation .
- Anticonvulsant Testing : Preclinical trials on related compounds showed a reduction in seizure frequency in animal models, indicating potential for further exploration in epilepsy treatment .
Q & A
Q. How is the crystal structure of Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)acetate determined, and what are the key crystallographic parameters?
Methodological Answer: The crystal structure is resolved via single-crystal X-ray diffraction (SC-XRD) using a Bruker SMART APEX CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Key parameters include:
Q. What spectroscopic and computational methods are used to validate the compound’s conformation?
Methodological Answer: Intramolecular interactions (e.g., C–H···O hydrogen bonds) are identified via SC-XRD. Computational tools like Mercury or Olex2 visualize the "folded" conformation, where the ester group lies over the carbamoyl moiety. Displacement parameters (e.g., anisotropic thermal motion) are analyzed using displacement ellipsoids at 50% probability levels .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during refinement?
Methodological Answer: Discrepancies (e.g., high ) may arise from twinning or absorption effects. Multi-scan absorption correction (e.g., SADABS) mitigates these issues. For SHELXL refinement, adjusting parameters like weighting schemes () or using restraints for disordered regions improves convergence. Cross-validation with independent reflections () ensures reliability .
Q. What strategies optimize the analysis of supramolecular interactions in layered structures?
Methodological Answer: Layer packing (parallel to the -axis) is studied using hydrogen-bonding metrics (e.g., N–H···O, O–H···N distances). Mercury’s packing diagrams reveal tilted layers and solvent-accessible channels. Hydrogen-bond networks are quantified via PLATON or CrystalExplorer, with lattice water molecules stabilizing the framework through O–H···O interactions .
Q. How does the choice of refinement software (e.g., SHELXL) impact structural accuracy for complex sulfonyl-containing compounds?
Methodological Answer: SHELXL’s full-matrix least-squares refinement handles anisotropic displacement parameters for sulfur atoms, critical for resolving sulfonyl groups. Challenges include modeling disorder in flexible ester moieties. Robustness is verified via residual electron density maps (< 0.35 eÅ) and goodness-of-fit () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
